molecular formula C11H9FN2O4S2 B2620077 4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride CAS No. 1607312-32-2

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride

Cat. No.: B2620077
CAS No.: 1607312-32-2
M. Wt: 316.32
InChI Key: DYQKASLHBWTCER-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride is a chemical compound known for its versatile applications in various fields of scientific research It is characterized by the presence of a pyridine ring attached to a benzenesulfonyl fluoride group through a sulfamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride typically involves the reaction of pyridine-2-sulfonamide with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include dichloromethane or acetonitrile

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, acetonitrile, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the inhibition of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often irreversible, making the compound a potent inhibitor of enzymes such as serine proteases.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
  • Phenylmethylsulfonyl fluoride (PMSF)
  • Diisopropyl fluorophosphate (DFP)

Uniqueness

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and selectivity. Compared to similar compounds like AEBSF and PMSF, it offers enhanced stability and solubility in aqueous solutions, making it more suitable for certain applications in biological and chemical research.

Properties

IUPAC Name

4-(pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S2/c12-19(15,16)9-4-6-10(7-5-9)20(17,18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQKASLHBWTCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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